Cas no 250635-23-5 (4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline))

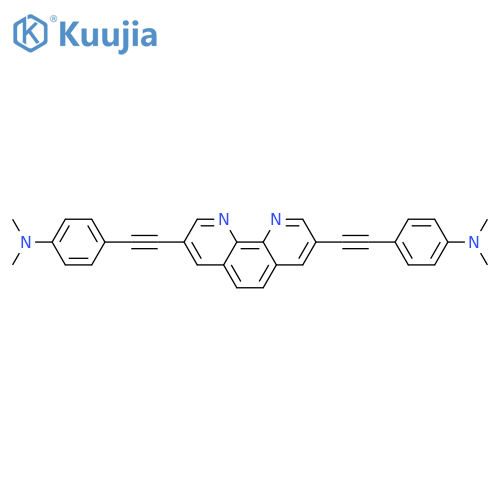

250635-23-5 structure

商品名:4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) 化学的及び物理的性質

名前と識別子

-

- 4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)

- 4-[2-[8-[2-[4-(dimethylamino)phenyl]ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]-N,N-dimethylaniline

- DTXSID70857048

- 4,4'-[1,10-Phenanthroline-3,8-diyldi(ethyne-2,1-diyl)]bis(N,N-dimethylaniline)

- 250635-23-5

-

- インチ: InChI=1S/C32H26N4/c1-35(2)29-15-9-23(10-16-29)5-7-25-19-27-13-14-28-20-26(22-34-32(28)31(27)33-21-25)8-6-24-11-17-30(18-12-24)36(3)4/h9-22H,1-4H3

- InChIKey: IZICIFRZYFFQDO-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=CC=C(C#CC2=CC3=C(C4=C(C=C3)C=C(C#CC5=CC=C(C=C5)N(C)C)C=N4)N=C2)C=C1

計算された属性

- せいみつぶんしりょう: 466.21574685g/mol

- どういたいしつりょう: 466.21574685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 36

- 回転可能化学結合数: 2

- 複雑さ: 780

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 32.3Ų

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM192188-1g |

4,4'-((1,10-phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) |

250635-23-5 | 95% | 1g |

$1039 | 2024-07-28 | |

| Alichem | A019146003-1g |

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) |

250635-23-5 | 95% | 1g |

$901.25 | 2023-09-02 |

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

250635-23-5 (4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2230780-65-9(IL-17A antagonist 3)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量